N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid
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Overview
Description
N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a methanesulfonyl group attached to an ethanimidic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid typically involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as Cu(OTf)2 . This reaction is carried out under solvent-free conditions at room temperature, making it an efficient and environmentally friendly method.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenyl ring.
Scientific Research Applications
N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorophenyl group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butyl-2-[(4-bromophenyl)(methanesulfonyl)amino]ethanimidic acid
- N-tert-Butyl-2-[(4-fluorophenyl)(methanesulfonyl)amino]ethanimidic acid
- N-tert-Butyl-2-[(4-methylphenyl)(methanesulfonyl)amino]ethanimidic acid
Uniqueness
N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Properties
CAS No. |
6182-84-9 |
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Molecular Formula |
C13H19ClN2O3S |
Molecular Weight |
318.82 g/mol |
IUPAC Name |
N-tert-butyl-2-(4-chloro-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C13H19ClN2O3S/c1-13(2,3)15-12(17)9-16(20(4,18)19)11-7-5-10(14)6-8-11/h5-8H,9H2,1-4H3,(H,15,17) |
InChI Key |
AWYQMTAOUKFSBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C |
Origin of Product |
United States |
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